Methyl 2-cyclopropylquinoline-4-carboxylate
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Overview
Description
Methyl 2-cyclopropylquinoline-4-carboxylate is a quinoline derivative with a molecular formula of C14H13NO2. This compound is part of the quinoline family, which is known for its diverse applications in medicinal and synthetic organic chemistry. Quinoline derivatives are often used as scaffolds in drug discovery due to their biological activities .
Preparation Methods
The synthesis of methyl 2-cyclopropylquinoline-4-carboxylate typically involves the cyclization of aniline derivatives with β-ketoesters. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . Industrial production methods may involve the use of microwave irradiation, solvent-free conditions, or ionic liquids to promote greener and more sustainable chemical processes .
Chemical Reactions Analysis
Methyl 2-cyclopropylquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate to form carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like N-bromosuccinimide (NBS).
Coupling Reactions: Suzuki-Miyaura coupling reactions can be used to form carbon-carbon bonds with the help of organoboron reagents.
Scientific Research Applications
Methyl 2-cyclopropylquinoline-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Quinoline derivatives are known for their antimicrobial and antimalarial properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-cyclopropylquinoline-4-carboxylate involves its interaction with various molecular targets and pathways. For instance, quinoline derivatives can inhibit enzymes or interfere with DNA replication in microbial cells, leading to their antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Methyl 2-cyclopropylquinoline-4-carboxylate can be compared with other quinoline derivatives such as:
Chloroquine: Known for its antimalarial activity.
Quinoline: The parent compound with a wide range of applications in medicinal chemistry.
Isoquinoline: Similar to quinoline but with different reactivity and applications.
The uniqueness of this compound lies in its specific structural features, such as the cyclopropyl group, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H13NO2 |
---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
methyl 2-cyclopropylquinoline-4-carboxylate |
InChI |
InChI=1S/C14H13NO2/c1-17-14(16)11-8-13(9-6-7-9)15-12-5-3-2-4-10(11)12/h2-5,8-9H,6-7H2,1H3 |
InChI Key |
KROTZIHEEUZTRW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC2=CC=CC=C21)C3CC3 |
Origin of Product |
United States |
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